2-fluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
2-fluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic compound with potential applications in various scientific fields. This compound contains fluorine, pyrrolidine, and pyrazolopyrimidine moieties, making it a unique target for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. Each step requires specific reagents, catalysts, and controlled environments. Detailed synthetic routes could include:
Pyrazolopyrimidine formation: Using cyclization reactions.
Pyrrolidine attachment: Via nucleophilic substitution.
Benzamide incorporation: Through amidation reactions with appropriate anhydrides or chlorides.
Fluorine introduction: Utilization of fluorinating agents such as diethylaminosulfur trifluoride.
Industrial Production Methods
For industrial-scale production, optimizing yields and minimizing costs is crucial. Flow chemistry and continuous processing methods may be employed. Catalysts and automated reactors ensure reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions it Undergoes
2-fluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is prone to:
Oxidation: Utilizing agents like potassium permanganate.
Reduction: Hydrides such as lithium aluminum hydride are common.
Substitution: Undergoing nucleophilic and electrophilic substitutions.
Common Reagents and Conditions Used
Reagents like thionyl chloride, sodium borohydride, and acids/bases are employed. Conditions such as temperature, solvent choice, and reaction time are meticulously optimized.
Major Products Formed
Oxidation may yield sulfoxides or sulfones. Reduction could produce primary amines or hydroxyl derivatives. Substitution reactions might introduce various functional groups at specific sites.
Scientific Research Applications
Chemistry
This compound serves as a scaffold for designing novel molecules with specific properties, valuable in material science and organic synthesis research.
Biology
Its structural motifs are investigated for interactions with biological macromolecules, aiding in drug discovery and understanding biochemical pathways.
Medicine
2-fluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has potential as a pharmaceutical agent, being studied for its efficacy in treating various conditions.
Industry
Industrial applications include its use as an intermediate in the synthesis of complex organic compounds, contributing to the production of dyes, plastics, and agrochemicals.
Mechanism of Action
The compound exerts its effects by targeting specific enzymes or receptors in biological systems. The pyrrolidine and pyrazolopyrimidine groups interact with molecular targets, influencing pathways involved in disease processes. Mechanistic studies reveal how these interactions modulate biological activity, aiding in the development of targeted therapies.
Comparison with Similar Compounds
Uniqueness
2-fluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Similar Compounds
2-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide: : Differing only by the substitution of the isopropylthio group.
2-chloro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide: : Replacing the fluorine atom with chlorine.
This compound's distinct properties make it a valuable compound for scientific exploration and practical applications. Curious about a specific aspect?
Properties
IUPAC Name |
2-fluoro-N-[2-(6-propan-2-ylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6OS/c1-14(2)30-21-25-18(27-10-5-6-11-27)16-13-24-28(19(16)26-21)12-9-23-20(29)15-7-3-4-8-17(15)22/h3-4,7-8,13-14H,5-6,9-12H2,1-2H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCMHMPOGQFENT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C=NN2CCNC(=O)C3=CC=CC=C3F)C(=N1)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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